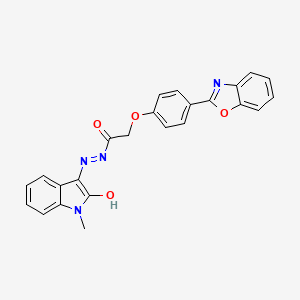
Acetic acid, (4-(2-benzoxazoyl)phenoxy)-, (1,2-dihydro-1-methyl-2-oxo-3H-indol-3-ylidene)hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid, (4-(2-benzoxazoyl)phenoxy)-, (1,2-dihydro-1-methyl-2-oxo-3H-indol-3-ylidene)hydrazide is a complex organic compound with a unique structure that combines elements of benzoxazole, phenoxy, and indole
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (4-(2-benzoxazoyl)phenoxy)-, (1,2-dihydro-1-methyl-2-oxo-3H-indol-3-ylidene)hydrazide typically involves multiple steps:
Formation of the Benzoxazole Moiety: This can be achieved by the cyclization of o-aminophenol with a carboxylic acid derivative.
Attachment of the Phenoxy Group: The benzoxazole derivative is then reacted with a phenol derivative under suitable conditions to form the phenoxy linkage.
Indole Derivative Formation: The indole moiety is synthesized separately, often starting from aniline derivatives through Fischer indole synthesis.
Hydrazide Formation: The final step involves the condensation of the indole derivative with hydrazine to form the hydrazide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.
Reduction: Reduction reactions can target the hydrazide linkage, potentially converting it to an amine.
Substitution: The phenoxy and benzoxazole groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the specific substitution but can include the use of strong acids or bases and various solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology and Medicine
In biology and medicine, acetic acid, (4-(2-benzoxazoyl)phenoxy)-, (1,2-dihydro-1-methyl-2-oxo-3H-indol-3-ylidene)hydrazide is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to interact with biological targets.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets. The benzoxazole and indole moieties can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- Acetic acid, (4-(2-benzoxazoyl)phenoxy)-, (5-chloro-1,2-dihydro-1-methyl-2-oxo-3H-indol-3-ylidene)hydrazide
- Acetic acid, (4-(2-benzoxazoyl)phenoxy)-, (1,2-dihydro-1-methyl-2-oxo-3H-indol-3-ylidene)hydrazide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
特性
CAS番号 |
100476-54-8 |
|---|---|
分子式 |
C24H18N4O4 |
分子量 |
426.4 g/mol |
IUPAC名 |
2-[4-(1,3-benzoxazol-2-yl)phenoxy]-N-(2-hydroxy-1-methylindol-3-yl)iminoacetamide |
InChI |
InChI=1S/C24H18N4O4/c1-28-19-8-4-2-6-17(19)22(24(28)30)27-26-21(29)14-31-16-12-10-15(11-13-16)23-25-18-7-3-5-9-20(18)32-23/h2-13,30H,14H2,1H3 |
InChIキー |
FORZHMZPDRKYDT-UHFFFAOYSA-N |
正規SMILES |
CN1C2=CC=CC=C2C(=C1O)N=NC(=O)COC3=CC=C(C=C3)C4=NC5=CC=CC=C5O4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


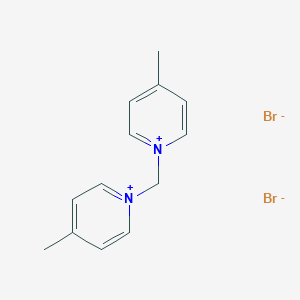
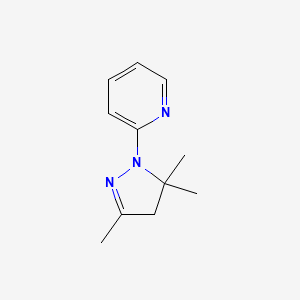
![2,4-Dibutyl-6,6-dimethylbicyclo[3.1.0]hexan-3-one](/img/structure/B14329889.png)
![1-[4-(Morpholin-4-yl)-1-(prop-1-en-2-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14329893.png)

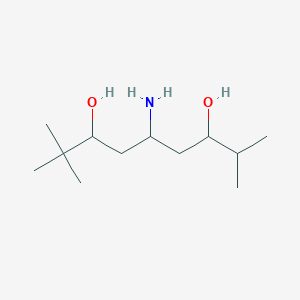

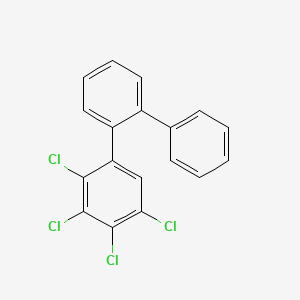
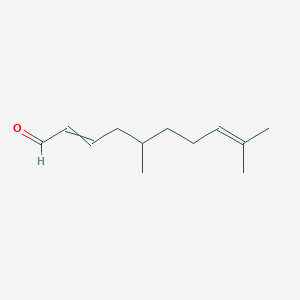


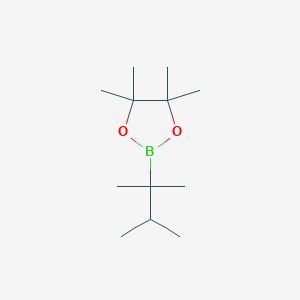
![2,2'-Oxybis[N-(2-methoxyethyl)acetamide]](/img/structure/B14329968.png)
![1-{2-[(2-Methoxyphenyl)sulfanyl]ethyl}piperidine](/img/structure/B14329975.png)
